3-(4-cyanophenyl)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)propanamide 3-(4-cyanophenyl)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)propanamide
Brand Name: Vulcanchem
CAS No.: 2034549-09-0
VCID: VC4184374
InChI: InChI=1S/C21H23N3O2/c22-14-17-5-3-16(4-6-17)7-8-20(25)24-21(18-9-12-26-13-10-18)19-2-1-11-23-15-19/h1-6,11,15,18,21H,7-10,12-13H2,(H,24,25)
SMILES: C1COCCC1C(C2=CN=CC=C2)NC(=O)CCC3=CC=C(C=C3)C#N
Molecular Formula: C21H23N3O2
Molecular Weight: 349.434

3-(4-cyanophenyl)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)propanamide

CAS No.: 2034549-09-0

Cat. No.: VC4184374

Molecular Formula: C21H23N3O2

Molecular Weight: 349.434

* For research use only. Not for human or veterinary use.

3-(4-cyanophenyl)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)propanamide - 2034549-09-0

Specification

CAS No. 2034549-09-0
Molecular Formula C21H23N3O2
Molecular Weight 349.434
IUPAC Name 3-(4-cyanophenyl)-N-[oxan-4-yl(pyridin-3-yl)methyl]propanamide
Standard InChI InChI=1S/C21H23N3O2/c22-14-17-5-3-16(4-6-17)7-8-20(25)24-21(18-9-12-26-13-10-18)19-2-1-11-23-15-19/h1-6,11,15,18,21H,7-10,12-13H2,(H,24,25)
Standard InChI Key QWYPKMKFAKHIMI-UHFFFAOYSA-N
SMILES C1COCCC1C(C2=CN=CC=C2)NC(=O)CCC3=CC=C(C=C3)C#N

Introduction

Synthesis Pathway

The synthesis of this compound likely involves multi-step organic reactions, including:

  • Formation of the Cyanophenyl Derivative:

    • Starting with commercially available 4-bromobenzonitrile, a coupling reaction (e.g., Suzuki or Heck reaction) introduces the desired substituents.

  • Amide Bond Formation:

    • The amide group is introduced via condensation between a carboxylic acid derivative and an amine precursor containing the pyridinyl-tetrahydropyran moiety.

  • Final Assembly:

    • The tetrahydro-2H-pyran ring is typically synthesized through cyclization reactions involving diols or related intermediates.

The synthetic route would require careful control of reaction conditions to ensure regioselectivity and high yields.

Applications and Biological Activity

This compound's structure suggests potential applications in medicinal chemistry due to the following features:

  • Cyanophenyl Group:

    • Known to enhance binding affinity for various biological targets, such as enzymes or receptors.

  • Pyridinyl Moiety:

    • Commonly found in drug molecules due to its ability to form hydrogen bonds and interact with active sites in proteins.

  • Tetrahydropyran Ring:

    • Increases solubility and metabolic stability, making it a desirable scaffold in drug design.

Potential Applications:

  • Pharmacology: The compound may act as an inhibitor for enzymes like kinases or proteases.

  • Radioligand Development: Its structural features suggest utility in imaging agents for positron emission tomography (PET).

  • Anti-inflammatory Agents: Similar compounds have demonstrated efficacy in inhibiting pathways like 5-lipoxygenase (5-LOX), which is implicated in inflammation .

Data Table: Comparison with Similar Compounds

Compound NameKey Functional GroupsReported Activity
N-(4-Cyano-tetrahydro-2H-pyran-4-yl)-carboxamideCyanophenyl, pyranHigh affinity for TSPO receptors
N-(5-Ethylsulfanyl-thiadiazol)-acetamideThiadiazole, ethylsulfanylAntiplatelet agent
1-(2-Bromophenyl)-N-(cyclohexyl)-carboxamideBromophenyl, cyclohexaneCB1 receptor modulator

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